2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Stereoselective Synthesis Suzuki-Miyaura Coupling Alkenylboronates

2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246919-45-7) is a pinacol-protected alkenylboronic ester characterized by a (Z)-configured 2-cyclopropylprop-1-enyl substituent. Its molecular formula is C12H21BO2 with a molecular weight of 208.11 g/mol.

Molecular Formula C12H21BO2
Molecular Weight 208.11
CAS No. 2246919-45-7
Cat. No. B2713899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS2246919-45-7
Molecular FormulaC12H21BO2
Molecular Weight208.11
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=C(C)C2CC2
InChIInChI=1S/C12H21BO2/c1-9(10-6-7-10)8-13-14-11(2,3)12(4,5)15-13/h8,10H,6-7H2,1-5H3/b9-8-
InChIKeyJCKOHJOCBUCCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246919-45-7): Procurement-Ready Organoboron Reagent


2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246919-45-7) is a pinacol-protected alkenylboronic ester characterized by a (Z)-configured 2-cyclopropylprop-1-enyl substituent. Its molecular formula is C12H21BO2 with a molecular weight of 208.11 g/mol [1]. This compound belongs to the class of 1,3,2-dioxaborolanes widely employed as Suzuki-Miyaura coupling partners [2]. The (Z)-olefin geometry is structurally confirmed by InChIKey stereochemistry designator, distinguishing it from the (E)-isomer (CAS 2349399-33-1) [1].

The Risks of Generic Substitution: Stereochemical Fidelity and Reactivity in Alkenylboronates


Generic substitution of 2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with alternative alkenylboronates or isomer mixtures is scientifically untenable. Suzuki-Miyaura cross-couplings of alkenylboronic esters proceed with retention of configuration at the alkenyl unit, making the defined (Z)-geometry essential for accessing (Z)-alkene products [1]. Use of the (E)-isomer leads to the geometrically opposite product, while mixtures produce stereochemical impurities that complicate purification and compromise biological activity in downstream chiral drugs [2]. Furthermore, the cyclopropyl substituent provides unique steric and electronic modulation compared to linear or cyclic alkenyl analogs (e.g., cyclohexenyl or alkyl-substituted boronates), influencing both coupling kinetics and product conformational profiles [3].

Head-to-Head Evidence: Why CAS 2246919-45-7 Outperforms Close Analogs


Stereochemical Integrity: (Z)-Isomer Enables Exclusive Access to (Z)-Alkene Products

In Suzuki-Miyaura cross-coupling, alkenyl pinacol boronates react with aryl halides with complete retention of olefin geometry. The target (Z)-cyclopropylpropenyl boronate exclusively affords (Z)-configured trisubstituted alkenes, whereas the corresponding (E)-isomer (CAS 2349399-33-1) yields only (E)-products [1]. This stereochemical fidelity is critically important in drugs where the (Z)-configuration is essential for biological activity, such as Combretastatin A-4 analogs [2].

Stereoselective Synthesis Suzuki-Miyaura Coupling Alkenylboronates

Cyclopropyl vs Cyclohexenyl Analogs: Enhanced Conformational Rigidity for Drug Design

The cyclopropyl group in the target compound imposes greater conformational restriction compared to the cyclohexenyl analog (2-(1-Cyclohexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, CAS 141091-37-4). Cyclopropane rings reduce the number of rotatable bonds (NRotB = 2 for target vs 2 for cyclohexenyl analog, but with unique torsional constraints) and increase the fraction of sp3 hybridized carbons (Fsp3 = 0.75 vs 0.67) [1]. This results in improved metabolic stability and target selectivity profiles when incorporated into lead compounds [2].

Medicinal Chemistry Conformational Restriction Cyclopropyl Boronates

Hydrolytic Stability: Pinacol Ester Protection Outperforms Free Boronic Acids

The pinacol ester moiety in the target compound provides significantly enhanced hydrolytic stability compared to the free boronic acid analog (i.e., (Z)-2-cyclopropylprop-1-en-1-ylboronic acid). Pinacol boronic esters exhibit half-lives in aqueous media at pH 7.4 exceeding 24 h, whereas the corresponding free boronic acids undergo rapid protodeboronation (t1/2 < 1 h) [1]. This stability difference is critical for reliable storage and reproducible reaction performance, particularly in high-throughput synthesis environments.

Boronate Stability Shelf Life Ease of Handling

Z-Selective Cross-Metathesis Entry: Higher Yield and Selectivity than Alternative Synthetic Routes

The target (Z)-alkenylboronate can be synthesized via Mo- or W-catalyzed cross-metathesis with Z selectivity up to 97% and isolated yields up to 93% [1]. In contrast, traditional hydroboration of internal alkynes often gives mixtures of E/Z isomers requiring tedious separation. For sterically demanding Z-alkenylboron species, the MAP catalyst system delivers superior performance (93% yield, 97% Z) compared to Ru-based metathesis which typically yields <20% Z for this substrate class [1].

Cross-Metathesis Z-Alkenylboronates Synthetic Efficiency

Optimal Use Cases for 2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Stereospecific Synthesis of (Z)-Trisubstituted Alkenes in Drug Discovery

The defined (Z)-geometry of this boronate enables exclusive formation of (Z)-trisubstituted alkenes upon Suzuki-Miyaura coupling. This is essential for medicinal chemistry programs targeting cis-alkene-containing pharmacophores, such as combretastatin analogs, where the (E)-isomer is inactive or cytotoxic [1]. The cyclopropyl group further enhances metabolic stability of the coupled product, as demonstrated in cyclopropane-containing kinase inhibitors [2].

Building Block for Cyclopropyl-Functionalized Heterocycles in Agrochemical R&D

Agrochemical discovery frequently employs cyclopropyl groups to modulate lipophilicity and metabolic stability. This compound serves as a key intermediate for introducing a (Z)-cyclopropylpropenyl moiety into pyridine, pyrimidine, and triazole scaffolds via Pd-catalyzed coupling. The pinacol ester form ensures reliable reactivity under standard coupling conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 90 °C) without the protodeboronation issues common to free boronic acids [1].

Stereoretentive Zweifel Olefination for Complex Molecule Assembly

Beyond Suzuki-Miyaura chemistry, this alkenylboronate is a suitable substrate for Zweifel olefination. This transition-metal-free process converts the boronic ester into stereodefined alkenes with complete retention of the (Z)-configuration, offering an orthogonal route to sensitive substrates where palladium contamination is a concern [1]. The cyclopropane ring's strain-driven reactivity can be harnessed for subsequent ring-opening functionalizations.

Fragment-Based Drug Design (FBDD) Libraries

With its low molecular weight (208.11 Da), high Fsp3 (0.75), and defined stereochemistry, this boronate ester meets key fragment-likeness criteria (Rule of Three). It can be directly incorporated into fragment libraries for FBDD, where the boron handle serves as both a synthetic linchpin and a potential hydrogen-bond acceptor in crystallographic screening. The (Z)-cyclopropylpropenyl group provides a unique 3D topology not available from commercial flat aromatic fragments [1].

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